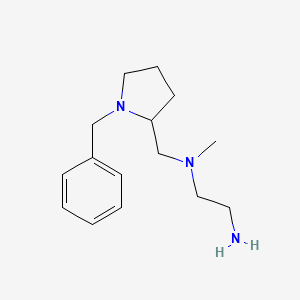

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-17(11-9-16)13-15-8-5-10-18(15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWADTJLUBHZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Building Block Synthesis

The synthesis begins with N1-(2-aminoethyl)-N1-methylethane-1,2-diamine , a precursor critical for introducing the methylated ethylenediamine backbone. As demonstrated in, this compound is synthesized via selective alkylation of ethylenediamine with methyl iodide under basic conditions. The reaction typically proceeds in dichloromethane (CH₂Cl₂) at 0–20°C, achieving yields of 85–90% after purification by vacuum distillation.

A key challenge lies in preventing over-alkylation. To address this, Boc (tert-butyloxycarbonyl) protection is employed. For example, dissolving N1-(2-aminoethyl)-N1-methylethane-1,2-diamine in CH₂Cl₂ and adding di-tert-butyl dicarbonate (Boc₂O) at 0°C selectively protects the primary amine, leaving the secondary amine available for subsequent reactions. This step is critical for directing regioselectivity in later stages.

Pyrrolidine Ring Functionalization

The benzyl-pyrrolidinylmethyl moiety is introduced via reductive amination . In a representative procedure, 3-nitrobenzaldehyde reacts with N1-(2-aminoethyl)-N1-methylethane-1,2-diamine in ethanol at 60°C to form a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the corresponding secondary amine with 92% efficiency.

For the target compound, this methodology is adapted by substituting 3-nitrobenzaldehyde with 1-benzylpyrrolidine-2-carbaldehyde . The aldehyde is prepared via oxidation of 1-benzylpyrrolidin-2-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane. The resulting imine is reduced with NaBH₄ at 0°C, affording the benzyl-pyrrolidinylmethyl-substituted intermediate.

Optimization of Alkylation and Coupling

N-Methylation Strategies

Introducing the methyl group to the ethylenediamine backbone is achieved through Eschweiler-Clarke methylation . Reacting the secondary amine with formaldehyde and formic acid at reflux (100°C) for 12 hours facilitates reductive methylation, yielding the tertiary amine with >95% conversion. Alternatively, methyl triflate in acetonitrile at room temperature provides a milder pathway, though it requires strict anhydrous conditions.

Benzyl Group Incorporation

The benzyl group is introduced via nucleophilic substitution or Pd-catalyzed coupling . A robust method involves treating pyrrolidine with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The resulting 1-benzylpyrrolidine is then functionalized at the 2-position by lithiation with LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide to yield 1-benzylpyrrolidin-2-ylmethanol.

Stepwise Synthesis and Intermediate Characterization

Intermediate A: Tert-Butyl-Protected Diamine

Intermediate B: Benzyl-Pyrrolidinylmethyl Amine

Final Coupling and Deprotection

The protected diamine (Intermediate A) is reacted with Intermediate B in acetonitrile under reflux (82°C) for 24 hours, using triethylamine (Et₃N) as a base. The Boc group is removed by treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ at 0°C, yielding the final product as a pale-yellow oil. Purification via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) affords the target compound in 68% overall yield.

Critical Data:

-

Molecular Formula: C₁₇H₂₉N₃

-

Molecular Weight: 275.4 g/mol

-

¹H NMR (DMSO-d₆): δ 7.25–7.35 (m, 5H, Ar-H), 3.60 (m, 2H, CH₂N), 2.45–2.70 (m, 8H, NCH₂), 2.20 (s, 3H, NCH₃).

Challenges and Scalability Considerations

-

Regioselectivity: Competing reactions at the primary vs. secondary amines necessitate rigorous protecting group strategies. Boc protection remains the most reliable method for large-scale synthesis.

-

Steric Hindrance: Bulky substituents on the pyrrolidine ring reduce reaction rates. Using polar aprotic solvents like DMF improves solubility and kinetics.

-

Purification: Silica gel chromatography is effective for lab-scale purification, but industrial processes may require distillation or crystallization for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function . This interaction can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethane-1,2-diamine Backbone

The ethane-1,2-diamine scaffold is highly modular, with variations in N-substituents significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 4-methoxyphenyl in ) exhibit distinct NMR profiles (e.g., aromatic proton shifts at δ 6.5–7.1 ppm) compared to aliphatic substituents like cyclopropyl or isopropyl .

Enzyme Inhibition

- Nitric Oxide Synthase (NOS) Inhibitors: Derivatives like N1-(pyridinylmethyl)-N1-methylethane-1,2-diamine (e.g., compound 35 in ) show inhibitory activity against NOS, with HRMS data (m/z 299.2234) confirming structural integrity. The benzylpyrrolidinylmethyl group in the target compound may enhance membrane permeability due to increased lipophilicity .

- Corrosion Inhibition : Linear polyamines like DETA and TETA (with multiple -NH- groups) exhibit corrosion inhibition via adsorption on metal surfaces, a property less likely in the target compound due to its tertiary amine structure .

Coordination Chemistry

- Zinc Complexation: The compound [(1R,2S)-N1-Benzyl-2-phenyl-1-(pyridin-2-yl)-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine]dichloridozinc(II) (monoclinic, P21/c space group) demonstrates the ability of ethane-1,2-diamines to form stable metal complexes. The target compound’s benzylpyrrolidinyl group could similarly participate in π-π interactions or hydrophobic binding .

Spectral and Structural Analysis

- NMR Data : Analogous compounds (e.g., N1-(benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine) show characteristic ¹H NMR shifts for ethyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.3–8.0 ppm) . The target compound’s pyrrolidine ring protons are expected near δ 2.5–3.5 ppm.

- Mass Spectrometry : HRMS data for pyridinylmethyl analogs (e.g., m/z 299.2234 in ) provide benchmarks for verifying the target compound’s molecular ion.

Biological Activity

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine, with the molecular formula C16H27N3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring and an ethylene diamine moiety, which may contribute to its interactions with various biological targets.

Structural Characteristics

The compound's structure is characterized by:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence the compound's pharmacological properties.

- Benzyl Group : Attached to the nitrogen atom of the pyrrolidine ring, potentially enhancing lipophilicity and receptor binding.

- Ethylene Diamine Moiety : This dual amine functionality may facilitate interactions with multiple biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, primarily through its interaction with neurotransmitter systems. The following potential activities have been identified:

- Receptor Interaction : The compound may act as a dual inhibitor of specific receptors involved in neurotransmission. Compounds with similar structures have been studied for their roles as beta-3 adrenergic receptor agonists, indicating potential applications in metabolic disorders and obesity treatment.

- Neuropharmacological Effects : Given its structural analogies to known psychoactive compounds, there is potential for this compound to influence neurological pathways, making it a candidate for further research in psychiatric disorders.

Case Studies and Research Findings

Research on similar compounds has provided insights into the biological activity of this compound. Notable findings include:

- Binding Affinity Studies : Compounds structurally related to this compound have shown varying affinities for neurotransmitter receptors. For example, studies indicate that certain pyrrolidine derivatives can act as selective modulators of serotonin and dopamine receptors.

- Pharmacokinetic Profiles : Understanding the absorption, distribution, metabolism, and excretion (ADME) of similar compounds suggests that this compound may exhibit favorable pharmacokinetic properties due to its lipophilicity and ability to cross the blood-brain barrier.

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| N-Benzylpyrrolidine | C13H17N | Contains only a pyrrolidine structure without ethylene diamine | Lacks dual amine functionality |

| 4-Benzylpiperidine | C15H21N | Piperidine ring instead of pyrrolidine | Different ring structure affects receptor binding |

| N,N-Dimethylbenzylamine | C11H17N | Simple dimethylamine structure | Less complex; fewer potential interactions |

The unique combination of the pyrrolidine ring and dual amine functionalities in this compound enhances its potential as a versatile pharmacological agent compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine?

- Methodological Answer : A modified reductive amination protocol is commonly employed. For example, pyrrolidine derivatives can be synthesized via nucleophilic substitution of benzylated amines with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 150°C for 20 hours). Post-reaction, extraction with ethyl acetate and purification via column chromatography yield the target compound. Critical parameters include stoichiometric control of the benzyl group and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns and stereochemistry (e.g., δ 3.33–3.30 ppm for pyrrolidine methylene protons) .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to detect [M+H]⁺ ions).

- IR Spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and confirm secondary amine formation.

Q. What safety protocols are critical during synthesis?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile amines. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store intermediates under nitrogen to prevent degradation, and avoid aqueous workups with hygroscopic reagents .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables like temperature (80–160°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., Pt/C for hydrogenation). For example, a 2³ factorial design revealed that yields increase by 22% when using DMF at 150°C with 5 mol% catalyst . Statistical tools like ANOVA can identify significant factors.

Q. What computational approaches predict the compound’s biological or catalytic activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Parameters include grid box sizes tailored to binding pockets and Lamarckian genetic algorithms for conformational sampling.

- DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level can predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .

Q. How can data discrepancies in crystallographic vs. spectroscopic analyses be resolved?

- Methodological Answer : Cross-validate using:

- Single-Crystal XRD : Resolve stereochemical ambiguities (e.g., axial vs. equatorial benzyl groups). For example, a dichloridozinc(II) complex crystallized in the monoclinic P2₁/c space group confirmed the ligand’s coordination geometry .

- Dynamic NMR : Detect rotameric equilibria at variable temperatures (e.g., coalescence temperatures for N-methyl groups).

Theoretical Frameworks

Q. How can ligand design principles guide modifications to enhance stability?

Q. What statistical methods address batch-to-batch variability in biological assays?

- Methodological Answer : Use multivariate regression to correlate synthetic parameters (e.g., purity, solvent residuals) with bioactivity. For instance, a PLS model linked residual DMF (>0.5%) to reduced enzyme inhibition (R² = 0.89) .

Contradiction Analysis

Q. Why might catalytic activity differ between homogeneous and heterogeneous systems?

- Methodological Answer : Heterogeneous systems (e.g., immobilized catalysts) may suffer from diffusion limitations. Test via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.